molecular formula C20H33NO2 B14474012 Dodecanamide, N-(4-ethoxyphenyl)- CAS No. 65570-09-4

Dodecanamide, N-(4-ethoxyphenyl)-

Cat. No.: B14474012
CAS No.: 65570-09-4
M. Wt: 319.5 g/mol
InChI Key: FNYASXPXPLJXCV-UHFFFAOYSA-N
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Description

Dodecanamide, N-(4-ethoxyphenyl)- is an organic compound with the molecular formula C17H27NO2. This compound belongs to the class of amides and is characterized by the presence of a dodecanamide backbone with a 4-ethoxyphenyl substituent. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-(4-ethoxyphenyl)- typically involves the reaction of dodecanoic acid with 4-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Dodecanamide, N-(4-ethoxyphenyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-(4-ethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Dodecanamide, N-(4-ethoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of Dodecanamide, N-(4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide: Lacks the 4-ethoxyphenyl substituent, resulting in different chemical and biological properties.

    N-(4-Methoxyphenyl)dodecanamide: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

Uniqueness

Dodecanamide, N-(4-ethoxyphenyl)- is unique due to the presence of the 4-ethoxyphenyl group, which imparts specific chemical and biological properties. This substituent can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

65570-09-4

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)dodecanamide

InChI

InChI=1S/C20H33NO2/c1-3-5-6-7-8-9-10-11-12-13-20(22)21-18-14-16-19(17-15-18)23-4-2/h14-17H,3-13H2,1-2H3,(H,21,22)

InChI Key

FNYASXPXPLJXCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

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